Replacement of 6-Bromo with 6-(4-Fluorophenyl) in 2-Unsubstituted 4-Anilinoquinazolines Converts Inactive Scaffolds into Agents Superior to Gefitinib Against HeLa Cervical Carcinoma Cells
The substitution of the 6-bromo group with a 6-(4-fluorophenyl) motif in 2-unsubstituted 4-anilinoquinazolines results in a dramatic gain of cytotoxic function: whereas the 6-bromo analogs lack activity, the 6-(4-fluorophenyl)-substituted derivatives exhibit superior activity against HeLa cervical carcinoma cells compared to the clinical EGFR inhibitor Gefitinib [1].
| Evidence Dimension | In vitro cytotoxicity against HeLa cells (viability/IC50) |
|---|---|
| Target Compound Data | 6-(4-Fluorophenyl)-substituted derivative: superior activity vs. Gefitinib |
| Comparator Or Baseline | 6-Bromo analog: lacking activity; Gefitinib: standard reference |
| Quantified Difference | Qualitative superiority: 6-(4-fluorophenyl) derivative > Gefitinib; 6-bromo analog = inactive |
| Conditions | In vitro cytotoxicity assay against HeLa cervical carcinoma cells; MTT assay |
Why This Matters
This SAR relationship confirms that the 6-(4-fluorophenyl) group is a critical pharmacophore for achieving EGFR-targeted cytotoxicity; procurement of this specific 6-substituted building block is required to access this potency gain.
- [1] Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Pharmaceuticals 2017, 10(4), 87. View Source
